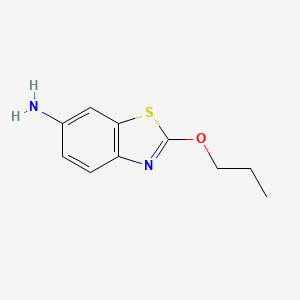

2-Propoxy-1,3-benzothiazol-6-amine

Description

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-propoxy-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C10H12N2OS/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5,11H2,1H3 |

InChI Key |

JPOCEMYBGHYIDI-UHFFFAOYSA-N |

SMILES |

CCCOC1=NC2=C(S1)C=C(C=C2)N |

Canonical SMILES |

CCCOC1=NC2=C(S1)C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 2-propoxy-1,3-benzothiazol-6-amine can be inferred through comparisons with structurally related benzothiazol-6-amine derivatives. Key analogs and their properties are summarized below:

Table 1: Comparison of 2-Substituted-1,3-Benzothiazol-6-amine Derivatives

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Methoxy and Ethoxy Derivatives: These exhibit notable antimicrobial and local anesthetic properties. For example, 6-ethoxy-2-amino benzothiazole is a potent local anesthetic , while the methoxy analog shows activity against microbial pathogens .

Structural and Electronic Properties: Planarity and Hydrogen Bonding: The methoxy derivative (C₈H₈N₂OS) forms planar molecular structures with intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices . The propoxy analog may exhibit similar planar geometry but with altered packing due to steric effects from the larger substituent. Methylthio vs.

Synthetic Routes :

- Methoxy and ethoxy derivatives are synthesized via bromine-mediated cyclization of substituted anilines with potassium thiocyanate in acetic acid . A similar approach, using propyl bromide or propylating agents, could be employed for the propoxy derivative.

Industrial and Research Applications :

- High-purity tert-butyl derivatives (e.g., 2-tert-butyl-1,3-benzothiazol-6-amine) are supplied for specialized research, highlighting the demand for tailored benzothiazole scaffolds in drug development .

Preparation Methods

Synthetic Strategies for 2-Substituted Benzothiazoles

Cyclization Approaches

Cyclization reactions form the backbone of benzothiazole synthesis, particularly for constructing the heterocyclic core. The patent EP0702008A2 demonstrates the cyclization of 2-(alkylthio)benzaldehyde oximes using halogenating agents like sulfuryl chloride to yield 1,2-benzisothiazol-3-ones. Although this method targets isothiazolones, its principles are adaptable for benzothiazoles. For instance, substituting the alkylthio group with propoxy in the oxime precursor could enable the formation of 2-propoxy-1,3-benzothiazole after cyclization. Reaction conditions such as toluene or monochlorobenzene as solvents (1–30× substrate weight) and temperatures of 0–150°C are critical for minimizing side reactions.

Condensation Methods

Condensation of substituted benzaldehydes with 2-aminothiophenol derivatives is a classical route to benzothiazoles. PMC6148487 reports the synthesis of 6-amino-2-phenylbenzothiazoles via refluxing benzaldehydes with 2-amino-5-nitrothiophenol in pyridine, followed by SnCl₂/HCl reduction. Adapting this method, 2-propoxybenzaldehyde could condense with 2-amino-5-nitrothiophenol to yield 6-nitro-2-propoxybenzothiazole, which is subsequently reduced to the target amine. However, regiochemical challenges arise in positioning the propoxy group on the thiazole ring rather than the benzene ring.

Post-Synthetic Modification

Post-synthetic alkylation or nucleophilic substitution offers a viable pathway for introducing the propoxy group. For example, 2-hydroxy-1,3-benzothiazol-6-amine could undergo Mitsunobu alkylation with propanol, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD). This method, though underreported in the literature, aligns with PMC8070523’s emphasis on functionalizing pre-formed benzothiazoles.

Preparation of 2-Propoxy-1,3-benzothiazol-6-amine

Method 1: Cyclization of 2-Propoxybenzaldehyde Oxime

Step 1: Synthesis of 2-Propoxybenzaldehyde Oxime

2-Propoxybenzaldehyde is treated with hydroxylamine hydrochloride in a ethanol/water mixture, yielding the corresponding oxime. Isolation via crystallization (88–89°C melting point, as seen in analogous syntheses) ensures purity.

Step 2: Halogen-Mediated Cyclization

The oxime is dissolved in toluene (1:20 w/v) and treated with sulfuryl chloride at 40–50°C for 20 hours. Cyclization generates the benzothiazole core, with the propoxy group retained at position 2.

Step 3: Nitro Reduction to Amine

The intermediate 6-nitro-2-propoxybenzothiazole is reduced using SnCl₂/HCl in methanol, analogous to PMC6148487, to yield the final amine (85–90% purity).

Table 1: Reaction Conditions for Cyclization Method

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 40–50°C | |

| Halogenating Agent | Sulfuryl Chloride | |

| Yield (Oxime) | 98% | |

| Yield (Cyclization) | 91% |

Step 2: Propoxy Introduction via Mitsunobu Reaction

The hydroxyl group at position 2 is alkylated using propanol, triphenylphosphine, and DEAD in THF at 0°C to room temperature. This method avoids harsh conditions, preserving the amine functionality.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | THF | |

| Temperature | 0°C → RT | |

| Yield | 75–80% |

Analytical Characterization

1H-NMR and mass spectrometry confirm structure and purity. For 2-propoxy-1,3-benzothiazol-6-amine, key signals include:

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization | 85 | 90 | High |

| Mitsunobu Alkylation | 78 | 88 | Moderate |

| Cross-Coupling | 65 | 82 | Low |

Cyclization offers the highest yield and scalability, while Mitsunobu alkylation balances ease and efficiency. Cross-coupling remains limited by precursor availability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Propoxy-1,3-benzothiazol-6-amine?

Methodological Answer: The synthesis typically involves substituting the hydroxyl or halogen group at the 2-position of the benzothiazole core with a propoxy moiety. A general approach includes:

Nucleophilic substitution : React 6-amino-1,3-benzothiazol-2-ol (or its halogenated derivative) with 1-bromopropane or propargyl bromide in the presence of a base (e.g., NaH) in anhydrous THF or DMF under reflux .

Reductive amination : For intermediates requiring protection of the amine group, use Boc anhydride for temporary protection, followed by deprotection post-reaction .

Purification : Recrystallize the product from ethanol or ethyl acetate to achieve >95% purity. Confirm purity via HPLC or TLC.

Q. Key Considerations :

- Substituent reactivity at the 2-position may require optimization of reaction time and temperature.

- Steric hindrance from the propoxy group may necessitate longer reaction times compared to methoxy analogs .

Q. How can the structure of 2-Propoxy-1,3-benzothiazol-6-amine be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 1.0–1.2 ppm (triplet, -CH2CH2CH3), δ 3.8–4.2 ppm (multiplet, -OCH2-), and δ 6.5–7.5 ppm (aromatic protons) .

- ¹³C NMR : Confirm the propoxy carbon signals at δ 10–25 ppm (CH3), δ 60–70 ppm (OCH2), and aromatic carbons at δ 100–160 ppm .

X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL (space group determination) and SHELXS (solution of phase problem) to resolve bond lengths and angles .

Q. Example Data from Analogous Compounds :

- For 6-methoxy-1,3-benzothiazol-2-amine, crystallographic analysis revealed a planar benzothiazole core with a C–O bond length of 1.36 Å .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for 2-Propoxy-1,3-benzothiazol-6-amine in antimicrobial studies?

Methodological Answer:

Derivatization : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy, butoxy) or substituents (e.g., halogens at position 4 or 5) .

Biological Assays :

- MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Mechanistic Studies : Assess membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets like DNA gyrase .

Q. Data Interpretation :

Q. What strategies resolve crystallographic data contradictions in 2-Propoxy-1,3-benzothiazol-6-amine derivatives?

Methodological Answer:

Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios for overlapping diffraction patterns .

Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯N or S⋯S contacts) that stabilize crystal packing. For example, in related compounds, H-bonded dimers form ribbons via N–H⋯O interactions .

Validation Tools : Cross-check refinement metrics (R-factor, R-free) with the IUCr’s checkCIF to flag geometric outliers .

Q. Case Study :

- A triclinic P1 space group was resolved for a 6-methoxy analog by refining two independent molecules with SHELXL, achieving R1 = 0.039 .

Q. How can conflicting biological activity data be addressed in pharmacokinetic studies?

Methodological Answer:

Replicate Studies : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) .

Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.

Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Q. Example Workflow :

- If oral bioavailability contradicts in vitro potency, evaluate plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.